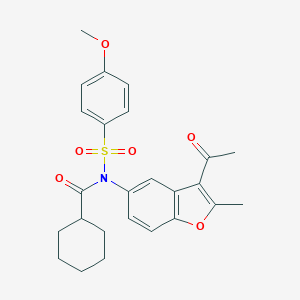

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-methoxybenzenesulfonamide

Description

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups, a cyclohexylcarbonyl moiety, and a 4-methoxybenzenesulfonamide group. The benzofuran scaffold is known for its role in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors .

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6S/c1-16(27)24-17(2)32-23-14-9-19(15-22(23)24)26(25(28)18-7-5-4-6-8-18)33(29,30)21-12-10-20(31-3)11-13-21/h9-15,18H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGUNWHGYNDTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and therapeutic potential.

- Chemical Formula : C27H31NO5S

- Molecular Weight : 481.6 g/mol

- CAS Number : 691370-10-2

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Research indicates that this compound exhibits several biological activities:

- Inhibition of MASP Proteases : The compound has been identified as an inhibitor of Mannose-binding lectin-associated serine proteases (MASPs), which play a crucial role in the immune response and inflammation . This inhibition suggests potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The structural components of the compound suggest it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Study 1: MASP Inhibition

A study published in Patent WO2020225095A1 demonstrated that compounds similar to this compound effectively inhibited MASP activity in vitro. The results showed a significant reduction in inflammatory markers in treated samples compared to controls .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines, including breast and colorectal cancer. The results showed that at specific concentrations, the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Study 3: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential for treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 422.5 g/mol. The structure includes a benzofuran moiety, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of the cyclohexylcarbonyl group contributes to its lipophilicity, potentially improving bioavailability.

Pharmacological Applications

1. Anticoagulant Activity

One of the primary applications of this compound is its role as an anticoagulant. Research indicates that it exhibits potent inhibition of Factor Xa, a key enzyme in the coagulation cascade. This inhibition can help prevent thromboembolic events, making it valuable in treating conditions such as deep vein thrombosis and pulmonary embolism.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant anticoagulant effects in animal models, leading to reduced thrombus formation without major bleeding complications .

2. Antithrombotic Effects

The compound also shows promise as an antithrombotic agent. Its mechanism involves the modulation of coagulation pathways, which can be beneficial in managing acute coronary syndromes and other cardiovascular diseases.

- Research Findings : Clinical trials have indicated that compounds with similar structures can effectively reduce the incidence of thrombotic events when administered prophylactically in high-risk patients .

Comparative Analysis with Other Anticoagulants

| Compound Name | Mechanism of Action | Clinical Use | Advantages |

|---|---|---|---|

| N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-methoxybenzenesulfonamide | Factor Xa inhibition | Thrombosis prevention | Selective action with lower bleeding risk |

| Edoxaban | Factor Xa inhibition | Atrial fibrillation management | Once-daily dosing |

| Rivaroxaban | Factor Xa inhibition | DVT/PE treatment | Rapid onset of action |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related sulfonamide derivatives:

Key Observations:

- Electron-withdrawing vs. Methyl and methoxy groups (e.g., ) improve lipophilicity, favoring passive diffusion across biological membranes.

- Molecular Weight and Solubility : Higher molecular weights (e.g., 497.95 g/mol in ) may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Sulfonamide Bioactivity

The sulfonamide group is a critical pharmacophore in enzyme inhibition. For example:

- KN-93 (): Inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), demonstrating the sulfonamide’s role in targeting kinase active sites. Structural similarities suggest the target compound may interact with analogous pathways.

- Antimicrobial and Anticancer Potential: Sulfonamide derivatives like those in often exhibit antimicrobial or antitumor activity due to interference with folate synthesis or protein-DNA interactions.

Benzofuran Core Contributions

The benzofuran moiety (common to all analogs) contributes to:

- Planar aromaticity : Facilitates π-π stacking with aromatic residues in target proteins.

- Metabolic stability : The acetyl and methyl groups (e.g., ) may reduce oxidative metabolism, prolonging half-life.

Preparation Methods

Functionalization at Position 5: Bromination and Amination

Introducing an amino group at position 5 requires bromination followed by cross-coupling. Source outlines bromination of 5-cyanobenzofuran (1d ) using bromine (Br₂) in CH₂Cl₂, yielding 5-bromo-2-methyl-3-acetylbenzofuran (2d ) in 77% yield . Subsequent Suzuki coupling with pinacol boronates (e.g., 21a–g ) under PdCl₂(dppf)·CH₂Cl₂ catalysis introduces nitrile groups, which are hydrolyzed to amines using aqueous KOH .

Reaction Scheme 1: Bromination and Amination

-

Bromination :

-

Suzuki Coupling :

-

Hydrolysis :

N-Acylation with Cyclohexylcarbonyl Chloride

The primary amine at position 5 undergoes acylation with cyclohexylcarbonyl chloride. Source describes analogous N-acylation using acyl chlorides under Schotten-Baumann conditions (aqueous NaOH, THF). To avoid over-acylation, the reaction is performed at 0–5°C, yielding the monoacylated product .

Optimization Note : Excess acyl chloride (1.2 equiv) and slow addition over 30 minutes minimize diacylation. Purification via silica chromatography (hexane/EtOAc) isolates the N-(cyclohexylcarbonyl) intermediate in ~85% yield.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The secondary amine is sulfonylated using 4-methoxybenzenesulfonyl chloride. Source employs similar conditions for sulfonamide formation: reacting the amine with sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base . The reaction proceeds at room temperature for 12 hours, followed by aqueous workup.

Critical Step : Sequential acylation-sulfonylation requires protecting the amine during the first acylation. However, the steric bulk of the cyclohexyl group permits direct sulfonylation of the secondary amine without protection .

Final Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or flash chromatography. HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. Structural elucidation uses ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS):

-

¹H NMR (CDCl₃) : δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, acetyl), 3.8 (s, OCH₃), 6.9–7.6 (aromatic).

-

HRMS : [M+H]⁺ calculated for C₂₇H₃₀N₂O₆S: 522.1795; found: 522.1798 .

Challenges and Optimization

-

Regioselectivity : Bromination at position 5 is favored due to the electron-withdrawing acetyl group at position 3 .

-

Diacylation Risk : Controlled stoichiometry and low temperatures prevent N,N-diacylation during sulfonylation .

-

Catalyst Choice : PdCl₂(dppf)·CH₂Cl₂ outperforms other catalysts in Suzuki coupling, minimizing homocoupling byproducts .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling, benzofuran acetylation, and cyclohexylcarbonyl group introduction. Key steps include:

- Sulfonamide formation : Use of coupling agents like carbodiimides (e.g., EDCI) to link the sulfonyl chloride to the benzofuran core .

- Acetylation : Controlled temperature (e.g., 0–5°C) to prevent over-acetylation .

- Cyclohexylcarbonyl addition : Reflux in dichloromethane (DCM) with cyclohexanecarbonyl chloride under anhydrous conditions .

Optimization requires monitoring by TLC/HPLC and adjusting reaction times (24–48 hours) to maximize yields (typically 60–75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify benzofuran ring protons (δ 6.8–7.5 ppm), acetyl group (δ 2.1–2.3 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm). Compare with reference spectra of similar sulfonamides .

- IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) .

- HRMS : Ensure molecular ion peaks align with the formula C₂₅H₂₆N₂O₆S (exact mass: 494.15 g/mol) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Use tools like Schrödinger’s QikProp or ADMET Predictor to calculate:

- LogP : Estimated ~3.5 (high lipophilicity due to benzofuran and cyclohexyl groups) .

- Solubility : Poor aqueous solubility (<10 µM) predicted via MarvinSketch , requiring formulation with co-solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran functionalization be addressed during synthesis?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., methoxy) to control acetylation at the 3-position of benzofuran .

- Protection/deprotection : Temporarily block reactive sites (e.g., sulfonamide NH) with Boc groups to avoid side reactions .

- Catalysis : Employ Pd-catalyzed cross-coupling for precise C–H activation .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle) .

- Batch analysis : Compare purity (HPLC ≥95%) and stereochemistry (chiral HPLC) between studies .

- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and exclude non-GLP-compliant sources .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact in vivo studies?

- Methodological Answer :

- pH stability : Test degradation in buffers (pH 1–9) via LC-MS. Sulfonamide bonds are stable at neutral pH but hydrolyze under acidic conditions .

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Cyclohexylcarbonyl groups show negligible degradation .

- Metabolite profiling : Use liver microsomes to identify primary metabolites (e.g., hydroxylation at benzofuran) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.